molecular formula C25H27N3O4S B2891611 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide CAS No. 954644-40-7

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide

Katalognummer B2891611
CAS-Nummer: 954644-40-7
Molekulargewicht: 465.57
InChI-Schlüssel: OUBKGXICWCIUMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Blockade of Orexin Receptors

Research indicates that orexin peptides, which play a crucial role in wakefulness, interact with orexin-1 (OX1R) and orexin-2 (OX2R) receptors. A study found that pharmacological blockade of these receptors can promote sleep, suggesting potential applications in treating sleep disorders. The study's insights into the differential impact of OX1R and OX2R on sleep modulation and monoamine release provide a foundation for developing targeted therapies (Dugovic et al., 2009).

Anticancer Agents

A one-pot three-component synthesis method was employed to create novel α-aminophosphonate derivatives with a 2-oxoquinoline structure, demonstrating moderate to high levels of antitumor activities against various cancer cell lines. This approach, highlighted by its efficiency and potential in anticancer drug discovery, underscores the compound's role in advancing cancer therapy research (Fang et al., 2016).

P-glycoprotein Inhibition

HM-30181, a new P-glycoprotein inhibitor featuring a complex molecular structure similar to the compound of interest, was studied for its metabolism in rats. This research provides insights into drug interactions and metabolic pathways, which are crucial for developing effective drug delivery systems and understanding drug resistance mechanisms (Paek et al., 2006).

AMPA Receptor Antagonists and Epilepsy

Studies on non-competitive AMPA receptor antagonists, including compounds structurally related to the chemical , have shown potential in treating various forms of epilepsy. This research contributes to understanding epilepsy's neuropharmacology and developing new therapeutic strategies (Citraro et al., 2006).

Synthesis and Cytotoxicity of Novel Compounds

Research on the synthesis and cytotoxic evaluation of new chemical entities, including dihydroisoquinoline derivatives, provides valuable insights into the design of potential anticancer drugs. This area of study emphasizes the importance of chemical synthesis in drug discovery and the ongoing search for more effective cancer treatments (Saleh et al., 2020).

Eigenschaften

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-(2,4-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-31-20-7-8-21(23(13-20)32-2)27-25(30)24(29)26-14-22(19-10-12-33-16-19)28-11-9-17-5-3-4-6-18(17)15-28/h3-8,10,12-13,16,22H,9,11,14-15H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBKGXICWCIUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.